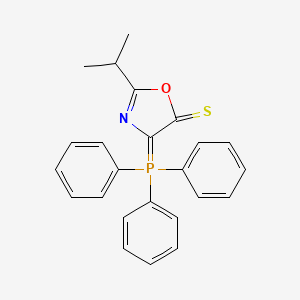
2-(Propan-2-yl)-4-(triphenylphosphonio)-1,3-oxazole-5-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a triphenylphosphonium group, and a sulfanide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE typically involves multiple steps, starting with the formation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditionsThe final step involves the incorporation of the sulfanide group, which can be done using a thiol or sulfide source under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE undergoes various chemical reactions, including:
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, dichloromethane, ethanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Various reduced forms depending on the specific conditions
Substitution: Compounds with different nucleophiles replacing the triphenylphosphonium group
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets through its functional groups makes it a candidate for the development of therapeutic agents .
Industry
In the materials science field, [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism by which [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphonium group can facilitate binding to specific sites, while the oxazole ring and sulfanide group can participate in various chemical reactions within the biological system . These interactions can lead to changes in the activity of the target molecules, resulting in the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFIDE
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFOXIDE
- [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFONE
Uniqueness
The uniqueness of [2-(PROPAN-2-YL)-4-(TRIPHENYLPHOSPHANIUMYL)-1,3-OXAZOL-5-YL]SULFANIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C24H22NOPS |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-propan-2-yl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C24H22NOPS/c1-18(2)22-25-23(24(28)26-22)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI-Schlüssel |
PVYXNTFBOZZALG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


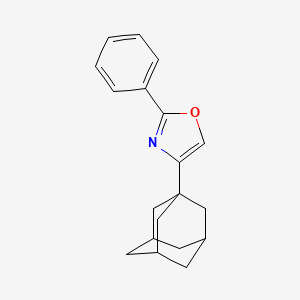
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705998.png)
![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
![Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11706026.png)
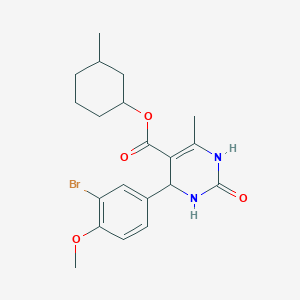
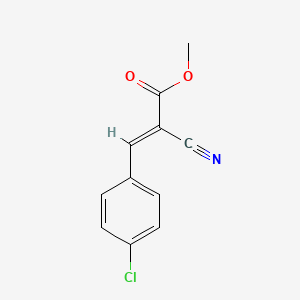
![2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11706036.png)
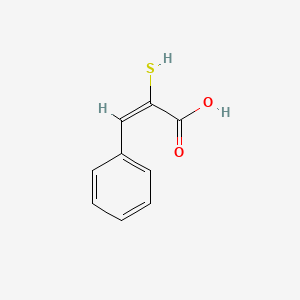
![2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11706047.png)
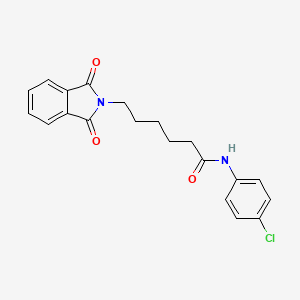
![2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11706055.png)

